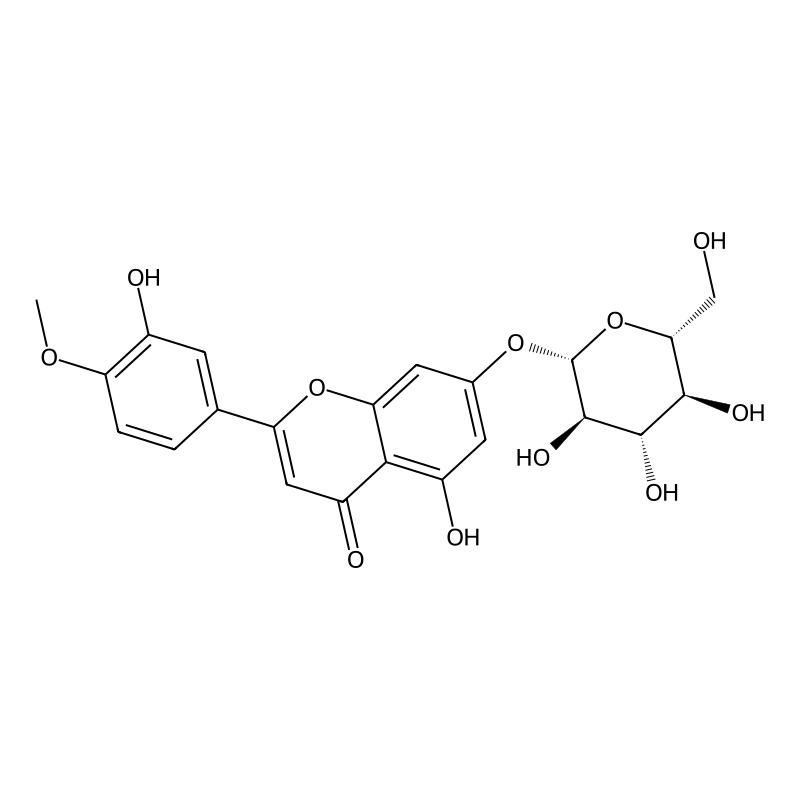

Diosmetin 7-O-beta-D-glucopyranoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Anti-fibrotic and Cardioprotective Effects:

Studies suggest D7G possesses anti-fibrotic properties, potentially beneficial for treating cardiovascular diseases. Research indicates that D7G can suppress endothelial-mesenchymal transition (EndMT), a process contributing to cardiac fibrosis, a hallmark of heart failure []. This effect is attributed to D7G's ability to reduce endoplasmic reticulum stress and regulate specific signaling pathways [].

Antioxidant and Anti-inflammatory Potential:

D7G exhibits antioxidant and anti-inflammatory activities, making it a potential candidate for various chronic conditions associated with oxidative stress and inflammation. Studies have demonstrated D7G's ability to scavenge free radicals and modulate inflammatory pathways in different cell lines [, ].

Neuroprotective Properties:

Emerging research suggests D7G may possess neuroprotective properties. Studies have shown D7G's potential to protect against neurotoxicity and improve cognitive function in animal models [, ]. However, further research is necessary to elucidate the exact mechanisms and translate these findings to human applications.

Diosmetin 7-O-beta-D-glucopyranoside, also known as diosmetin-7-O-glucoside, is a flavonoid glycoside derived from diosmetin, a naturally occurring compound found in various plants. This compound features a glucose moiety attached to the diosmetin structure, enhancing its solubility and bioavailability. Diosmetin 7-O-beta-D-glucopyranoside has garnered attention for its potential therapeutic applications, particularly in cardiovascular health and anti-inflammatory responses .

Diosmetin 7-O-beta-D-glucopyranoside exhibits several biological activities:

- Cardiovascular Health: It has been shown to suppress cardiac fibrosis induced by isoprenaline in animal models. The compound regulates endothelial-mesenchymal transformation (EndMT) and alleviates endoplasmic reticulum stress, which are critical factors in cardiac remodeling .

- Anti-inflammatory Effects: The compound demonstrates anti-inflammatory properties by modulating various inflammatory mediators and pathways, potentially benefiting conditions like thrombosis and other inflammatory diseases .

- Antioxidant Activity: Diosmetin 7-O-beta-D-glucopyranoside exhibits strong antioxidant effects, helping to mitigate oxidative stress in cells .

Diosmetin 7-O-beta-D-glucopyranoside can be synthesized through several methods:

- Natural Extraction: It can be extracted from plant sources such as Pogostemonis Herba using methanolic or aqueous solvents.

- Chemical Synthesis: Synthetic routes often involve glycosylation reactions where diosmetin is reacted with activated glucose donors under specific conditions to form the glycoside .

- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases can also be employed to produce diosmetin 7-O-beta-D-glucopyranoside with high specificity and yield.

Research indicates that diosmetin 7-O-beta-D-glucopyranoside interacts with various biological targets:

- Endothelial Cells: It has been shown to restore tube formation and inhibit migration in cardiac microvascular endothelial cells by regulating EndMT processes .

- Inflammatory Pathways: The compound modulates the expression of key inflammatory markers, suggesting its role in managing inflammatory responses associated with chronic diseases .

Diosmetin 7-O-beta-D-glucopyranoside shares structural and functional similarities with several other flavonoid glycosides. Here are some comparable compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Diosmin | High | Cardiovascular protection |

| Hesperidin | High | Anti-inflammatory, antioxidant |

| Quercetin 3-O-rutinoside | Moderate | Antioxidant, anti-cancer |

| Rutin | Moderate | Cardioprotective, anti-inflammatory |

Uniqueness of Diosmetin 7-O-beta-D-glucopyranoside

Diosmetin 7-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern that enhances its solubility and bioactivity compared to other flavonoid glycosides. Its targeted effects on cardiovascular health through modulation of EndMT and ER stress pathways distinguish it from similar compounds that may not exhibit such specific actions .

Molecular Formula and Structural Characteristics

Diosmetin 7-O-beta-D-glucopyranoside is a flavonoid glycoside with the molecular formula C₂₂H₂₂O₁₁ and a molecular weight of 462.4 g/mol [1] [3]. The compound represents a glycosylated derivative of diosmetin, where a beta-D-glucopyranosyl moiety is attached to the hydroxyl group at the C-7 position of the flavone aglycone [4]. The International Union of Pure and Applied Chemistry name for this compound is 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one [21] [23].

The structural framework consists of three distinct rings: ring A (resorcinol-type), ring B (catechol-type), and ring C (pyrone ring) [1]. The glucose unit is attached via a beta-glycosidic linkage at position 7 of the A ring, creating an O-glycosidic bond [4]. The aglycone portion features hydroxyl groups at positions 5 and 7 on ring A, and positions 3' on ring B, with a methoxy group at position 4' of ring B [1] [3].

| Structural Feature | Description |

|---|---|

| Molecular Formula | C₂₂H₂₂O₁₁ |

| Molecular Weight | 462.4 g/mol |

| CAS Registry Number | 20126-59-4 |

| InChI Key | WKUHPOMCLBLCOV-MIUGBVLSSA-N |

| Glycosidic Linkage | Beta-1,1-glycosidic bond at C-7 |

| Ring System | Flavone backbone with glucose substituent |

The canonical SMILES notation is COC1=C(O)C=C(C=C1)C1=CC(=O)C2=C(O)C=C(OC3OC(CO)C(O)C(O)C3O)C=C2O1, representing the complete three-dimensional arrangement of atoms within the molecule [21] [23].

Spectroscopic and Spectrometric Identification

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of diosmetin 7-O-beta-D-glucopyranoside employs electrospray ionization in positive mode, generating characteristic fragmentation patterns that facilitate structural identification [8]. The molecular ion peak appears at m/z 463.1 [M+H]⁺, followed by the loss of the glucose moiety (162 atomic mass units) to yield the diosmetin aglycone fragment at m/z 301.0 [8] [10]. This fragmentation pattern is consistent with the typical behavior of flavonoid 7-O-glucosides under collision-induced dissociation conditions [10].

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry analysis reveals additional diagnostic fragments characteristic of the diosmetin backbone [8]. The fragment at m/z 301.0 corresponds to the diosmetin aglycone after glucose elimination, while secondary fragmentation of this ion produces characteristic ring A and ring B cleavage products [9] [10]. The loss of 162 atomic mass units represents the neutral loss of the entire glucose unit, which is diagnostic for O-linked glucosides in flavonoids [10].

| Mass-to-Charge Ratio | Fragment Identity | Loss |

|---|---|---|

| 463.1 | [M+H]⁺ | - |

| 301.0 | Diosmetin aglycone | 162 (glucose) |

| 151 | Ring A fragment | 312 |

| 133 | Ring B fragment | 330 |

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural information for diosmetin 7-O-beta-D-glucopyranoside through analysis of both proton and carbon-13 spectra [11] [37]. The glucose protons appear as characteristic multiplets in the region between 3.0 and 5.5 parts per million, with the anomeric proton (H-1'') displaying a doublet at approximately 5.0 parts per million with a coupling constant of 7-8 hertz, confirming the beta-anomeric configuration [11] [37].

The aglycone portion exhibits typical flavone patterns, with the C-3 proton appearing as a singlet around 6.8 parts per million and the C-8 proton as a doublet near 6.9 parts per million [37]. The methoxy group at position 4' of ring B resonates as a sharp singlet at approximately 3.9 parts per million [37]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at position 4 around 182 parts per million, while the glucose carbons appear in their expected regions between 60 and 100 parts per million [37].

The coupling patterns and chemical shifts are consistent with published data for related flavonoid 7-O-glucosides, providing definitive structural confirmation [37]. The glucose unit displays the characteristic splitting patterns expected for beta-D-glucopyranose, with axial-equatorial coupling constants confirming the chair conformation [11] [37].

Physicochemical Properties and Stability

Diosmetin 7-O-beta-D-glucopyranoside exhibits distinct physicochemical properties that influence its behavior in biological and analytical systems [4] [13]. The compound has a melting point of 253-255°C and appears as a yellow powder under standard conditions [13] [23]. The molecular descriptor analysis reveals important parameters: topological polar surface area of 175.00 Ų, XlogP value of 0.80, and AlogP value of 0.06 [4] [26].

The compound contains six hydrogen bond donors and eleven hydrogen bond acceptors, contributing to its water solubility characteristics [4] [26]. The estimated water solubility is 1292 mg/L at 25°C, significantly higher than its aglycone counterpart due to the hydrophilic glucose moiety [25]. The compound demonstrates five rotatable bonds, indicating moderate molecular flexibility [4] [26].

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 253-255°C | Experimental |

| Topological Polar Surface Area | 175.00 Ų | Calculated |

| XlogP | 0.80 | Calculated |

| Water Solubility | 1292 mg/L | Estimated |

| Hydrogen Bond Donors | 6 | Calculated |

| Hydrogen Bond Acceptors | 11 | Calculated |

| Rotatable Bonds | 5 | Calculated |

Stability studies indicate that diosmetin 7-O-beta-D-glucopyranoside is relatively stable under physiological conditions, with acceptable stability profiles observed in rat plasma at room temperature for 2 hours and at -20°C for 30 days [12]. The compound shows resilience to freeze-thaw cycles, with variations within ±14% and relative standard deviation less than 12% [12]. Storage recommendations specify desiccation at -20°C to maintain compound integrity [23].

Structural Comparisons with Related Flavonoid Glycosides

Diosmetin 7-O-beta-D-glucopyranoside shares structural similarities with other flavonoid 7-O-glucosides while maintaining distinct characteristics that differentiate it from related compounds [18] [30]. Comparison with luteolin 7-O-beta-D-glucoside reveals that both compounds possess the same glycosylation pattern at position 7, but differ in the substitution pattern of ring B [18] [32]. Diosmetin contains a methoxy group at position 4' and hydroxyl at position 3', while luteolin possesses hydroxyl groups at both 3' and 4' positions [30] [32].

The structural relationship with hesperidin and diosmin demonstrates the impact of glycoside composition on molecular properties [14] [31]. While diosmin contains a rutinoside sugar unit (rhamnose-glucose disaccharide), diosmetin 7-O-beta-D-glucopyranoside features only the glucose moiety [14] [31]. This difference results in distinct physicochemical properties, with the monoglucoside showing improved solubility and absorption characteristics compared to the rutinoside derivatives [14] [31].

| Compound | Ring B Substitution | Sugar Unit | Molecular Weight |

|---|---|---|---|

| Diosmetin 7-O-glucoside | 3'-OH, 4'-OCH₃ | Glucose | 462.4 g/mol |

| Luteolin 7-O-glucoside | 3'-OH, 4'-OH | Glucose | 448.4 g/mol |

| Apigenin 7-O-glucoside | 4'-OH | Glucose | 432.4 g/mol |

| Diosmin | 3'-OH, 4'-OCH₃ | Rutinoside | 608.5 g/mol |

Comparison with apigenin 7-O-beta-D-glucoside highlights the effect of hydroxylation patterns on molecular recognition and biological activity [32] [33]. The additional hydroxyl group at position 3' in diosmetin 7-O-beta-D-glucoside provides an extra hydrogen bonding site compared to apigenin 7-O-glucoside, potentially influencing protein interactions and membrane permeability [17] [18].

Structure-Activity Relationships

The structure-activity relationships of diosmetin 7-O-beta-D-glucopyranoside are influenced by both the aglycone structure and the glycosylation pattern [17] [18] [19]. The presence of the glucose moiety at position 7 significantly modifies the biological properties compared to the free aglycone, generally reducing direct antioxidant activity while improving stability and solubility characteristics [18] [20].

The glycosylation at position 7 affects the compound's interaction with cellular targets through multiple mechanisms [17] [18]. The sugar moiety can serve as a recognition element for specific transporters, potentially enhancing cellular uptake compared to the aglycone [18] [20]. However, the bulky glucose group may also create steric hindrance, reducing direct binding affinity to certain protein targets [17] [18].

The methoxy group at position 4' of ring B contributes to the compound's lipophilicity and membrane permeability characteristics [19] [30]. This substitution pattern distinguishes diosmetin derivatives from luteolin compounds, potentially resulting in different tissue distribution and metabolic pathways [19] [32]. The 3'-hydroxyl group provides additional hydrogen bonding capacity, influencing molecular interactions with biological macromolecules [17] [18].

| Structural Feature | Biological Impact | Mechanism |

|---|---|---|

| 7-O-Glucosylation | Enhanced stability, reduced direct activity | Steric protection, improved solubility |

| 4'-Methoxy group | Increased lipophilicity | Reduced hydrogen bonding, enhanced membrane permeability |

| 3'-Hydroxyl group | Protein interaction sites | Hydrogen bonding capacity |

| Flavone backbone | Core biological activity | Planar structure, conjugated system |